molecular formula C18H21NO5 B14786798 1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol

1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol

Cat. No.: B14786798
M. Wt: 331.4 g/mol
InChI Key: PUAXJJTXWBKBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,8-Dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol is a complex organic compound characterized by its unique furoquinoline structure

Preparation Methods

The synthesis of 1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the furoquinoline core, followed by the introduction of the dimethoxy groups and the butane-2,3-diol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently .

Chemical Reactions Analysis

1-(4,8-Dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced furoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced by nucleophiles under appropriate conditions.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of ester or ether linkages within the molecule

Scientific Research Applications

1-(4,8-Dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol involves its interaction with specific molecular targets. The furoquinoline core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4,8-Dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol can be compared with other furoquinoline derivatives, such as:

Properties

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol

InChI

InChI=1S/C18H21NO5/c1-18(2,21)13(20)9-10-5-6-11-14(15(10)22-3)19-17-12(7-8-24-17)16(11)23-4/h5-8,13,20-21H,9H2,1-4H3

InChI Key

PUAXJJTXWBKBQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O

Origin of Product

United States

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